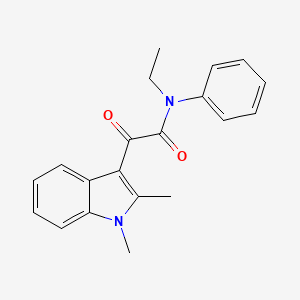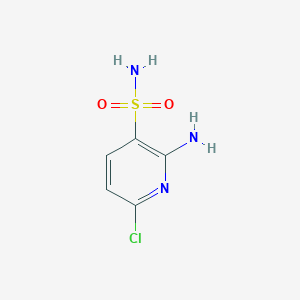
3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their bioactivity . The compound also contains benzyl groups, which are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would contribute to the rigidity of the molecule, while the benzyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo N-alkylation . Benzyl groups can also participate in a variety of reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazole ring could potentially increase its stability, while the benzyl groups could affect its solubility .Aplicaciones Científicas De Investigación
Acid Catalyzed Reactions and Synthetic Methodologies
Research on triazole derivatives, such as the work by Filippova et al. (2012), demonstrates the utility of acid-catalyzed reactions for the synthesis of nitro-triazole compounds. They explored the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole via tert-butylation, providing insights into the versatility of triazole derivatives in synthetic organic chemistry (Filippova et al., 2012).
Antimicrobial and Antitumor Activities
The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, as reported by Hu et al. (2008), showcase the potential of triazole derivatives for antitumor applications. Their study evaluated the in vitro antitumor activity of these compounds, highlighting the broad applicability of triazoles in medicinal chemistry (Hu et al., 2008).
Larvicidal and Antimicrobial Properties
Novel triazinone derivatives, incorporating triazole functionalities, have been evaluated for antimicrobial and larvicidal activities. Kumara et al. (2015) prepared a series of these derivatives, showcasing their efficacy against bacterial and fungal pathogens, as well as mosquito larvicidal activity, which indicates the potential of triazole derivatives in agricultural and public health applications (Kumara et al., 2015).
Antifungal and Antilipolytic Activities
The synthesis of Schiff bases from triazole compounds and their antifungal activities were explored by Qingcu (2014). This study not only highlights the antifungal potential of triazole derivatives but also contributes to the development of new compounds with improved efficacy (Qingcu, 2014).
Moreover, the antiproliferative and antilipolytic activities of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes, as investigated by Shkoor et al. (2021), demonstrate the dual functional capacity of triazole derivatives in addressing obesity-related colorectal cancer cells, suggesting their potential as therapeutic agents (Shkoor et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3S2/c1-5-27-21(16-28-14-17-8-12-20(24)13-9-17)25-26-22(27)29-15-18-6-10-19(11-7-18)23(2,3)4/h6-13H,5,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHARJQLNLZINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

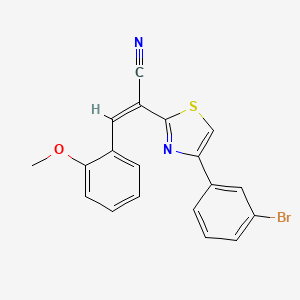

![N-(3,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2654833.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2654834.png)
![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)
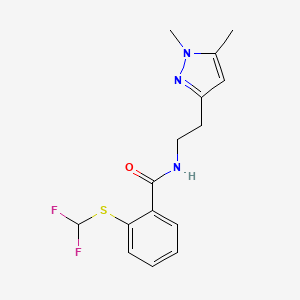
![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)
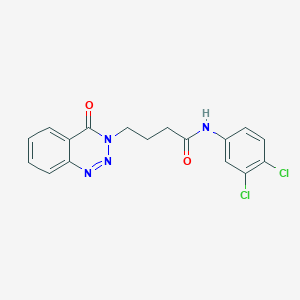
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)


